molecular formula C19H23BrN4OS B2792512 5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-60-9

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2792512
CAS番号: 898361-60-9
分子量: 435.38
InChIキー: RPKHDHKQRPZVIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core. Its structure includes a 4-bromophenyl group and a 3-methylpiperidinylmethyl substituent, which likely influence its physicochemical properties and biological interactions.

特性

IUPAC Name

5-[(4-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKHDHKQRPZVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential pharmacological applications. Its unique structural features suggest it may interact with various biological targets, which could lead to therapeutic effects against a range of diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23BrN4OS
  • Molecular Weight : 435.38 g/mol
  • IUPAC Name : 5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

The compound features a thiazolo[3,2-b][1,2,4]triazole core that is less common in similar compounds, potentially conferring unique biological activities.

The biological activity of 5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially inhibiting or enhancing their functions. This mechanism underpins its potential use in drug development.

Anticancer Activity

Research indicates that derivatives with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : In vitro studies have shown that compounds with thiazole and triazole cores can inhibit cell growth in cancer types such as colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) .
CompoundIC50 (µM)Cell Line
CA-40.5HT-29
PIB-SO0.8M21
Compound1.0MCF7

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds that feature the piperidine moiety are known for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease .

Study on Antiproliferative Effects

In a controlled study assessing various derivatives of thiazolo[3,2-b][1,2,4]triazole:

  • Methodology : The antiproliferative activity was evaluated using the NCI/NIH Developmental Therapeutics Program.
  • Results : Several derivatives showed significant inhibition of cell growth at nanomolar concentrations .

Enzyme Activity Assessment

Another study focused on enzyme inhibition:

  • Objective : To evaluate the inhibitory effects on AChE and urease.
  • Results : Compounds demonstrated varying degrees of inhibition with implications for therapeutic applications in neurodegenerative diseases .

類似化合物との比較

Piperidine Ring Modifications: 4-Hydroxypiperidinyl vs. 3-Methylpiperidinyl

Compound : 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Structural Difference : Replaces the 3-methylpiperidinyl group with a 4-hydroxypiperidinyl moiety.
  • Binding Affinity: Hydroxyl groups can form hydrogen bonds with biological targets, possibly altering receptor interaction.
  • Data : Molecular weight difference is minimal (~16 Da), but logP values may differ significantly due to polarity changes.

Bromophenyl Positional Isomerism: 4-Bromo vs. 2-Bromo

Compound : 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole ()

  • Structural Difference : The bromine atom is at the 2-position of the phenyl ring instead of the 4-position; lacks the piperidinylmethyl and ethyl groups.
  • Impact :
    • Electronic Effects : 2-Bromophenyl may induce steric hindrance, reducing planar stacking with aromatic residues in target proteins.
    • Activity : Positional isomerism often alters binding specificity. For example, 4-bromo derivatives typically exhibit stronger π-π interactions in enzyme pockets.

Comparison with Functional Analogs

Triazole-Thiazole Hybrids with Piperazine Substituents

Compound : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Structural Features : Incorporates a 3-chlorophenylpiperazine and 4-ethoxy-3-methoxyphenyl groups.
  • Chlorine vs. Bromine: Chlorine’s smaller size and lower lipophilicity may reduce halogen bonding compared to bromine.

Antifungal Triazolo-Thiadiazoles

Compound : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

  • Functional Relevance: These compounds target 14-α-demethylase lanosterol (CYP51), a key enzyme in fungal ergosterol synthesis.
  • Comparison :
    • Core Structure : The thiadiazole-triazole scaffold differs from the thiazolo-triazole core but shares triazole-mediated metal coordination.
    • Bioactivity : The 4-methoxyphenyl group in enhances antifungal activity, suggesting that the 4-bromophenyl group in the target compound may offer similar advantages through hydrophobic interactions.

Q & A

Q. What are the optimal synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

  • Mannich-type reactions to introduce the 3-methylpiperidinyl and bromophenyl groups onto the thiazolo-triazole core.
  • Solvent selection (e.g., ethanol or acetonitrile) and reflux conditions to promote cyclization.
  • pH and temperature control (e.g., 60–80°C) to optimize intermediate stability . Post-synthesis purification often uses recrystallization or column chromatography , with yields typically ranging from 60–75%. Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most reliable for structural validation?

  • NMR spectroscopy : Key signals include the thiazole C-H proton (δ 7.2–7.8 ppm) and the hydroxyl proton (δ 10–12 ppm, broad). The 4-bromophenyl group shows characteristic aromatic splitting patterns .
  • FT-IR : Confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) groups .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemistry and intermolecular interactions, often using SHELXL for refinement .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 μM concentrations.
  • Antimicrobial screening via broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction provides absolute configuration of the chiral center at the piperidinyl-bromophenyl junction. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy, while Hirshfeld surface analysis maps non-covalent interactions (e.g., hydrogen bonds with the hydroxyl group) that influence molecular packing .

Q. What strategies address contradictory bioactivity data across structural analogs?

  • SAR studies : Compare analogs with variations in the piperidinyl (e.g., 3-methyl vs. 4-ethyl) or aryl (bromophenyl vs. fluorophenyl) groups. For example, bromine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like 14-α-demethylase (CYP51), where the triazole ring may coordinate heme iron .

Q. How can reaction mechanisms be optimized for regioselective functionalization?

  • DFT calculations (e.g., Gaussian 16) predict transition states for electrophilic substitution at the thiazole C5 position.
  • Microwave-assisted synthesis reduces side products during piperidinyl coupling, improving regioselectivity from 70% to >90% .

Q. What methodologies validate target engagement in complex biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。